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Compound of Interest

Compound Name: Delamanid

Cat. No.: B1670213 Get Quote

This technical guide provides a comprehensive overview of a concise and protection-group-

free chemical synthesis pathway for Delamanid, a critical drug in the treatment of multidrug-

resistant tuberculosis. The synthesis is based on the work of Sharma et al. (2020), which offers

a significant improvement over earlier, more lengthy routes.[1] This document is intended for

researchers, scientists, and drug development professionals, offering detailed experimental

protocols, quantitative data, and a visual representation of the synthetic pathway.

Overview of the Synthetic Strategy
The synthesis of Delamanid, with the chemical name (R)-2-Methyl-6-nitro-2-((4-(4-(4-

(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole, is

achieved through a sequential, multi-step process.[2][3][4] The key features of this pathway are

the avoidance of protecting groups and the use of readily available starting materials, which

contributes to an efficient overall process.[1][5] The synthesis involves the sequential

construction of key intermediates, culminating in the formation of the Delamanid molecule. The

overall yield for this synthetic route is reported to be 27%.[1][5][6]

Experimental Protocols
The following sections provide a detailed description of the experimental procedures for each

major step in the synthesis of Delamanid.
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Step 1: Synthesis of 1-iodo-4-((2-
methylallyl)oxy)benzene (Compound 3)
This initial step involves the allylation of 4-iodophenol.

Reaction: 4-iodophenol is reacted with 3-chloro-2-methyl-1-propene in the presence of

potassium carbonate in dimethylformamide (DMF).

Procedure: To a solution of 4-iodophenol (100 mmol) in DMF, potassium carbonate (200.0

mmol) and 3-chloro-2-methyl-1-propene (200.0 mmol) are added. The reaction mixture is

stirred at 60 °C.

Purification: The product is purified using column chromatography.

Step 2: Synthesis of 1-(4-((2-
methylallyl)oxy)phenyl)piperidin-4-ol (Compound 5)
This step involves a copper-catalyzed C-N bond formation.

Reaction: 1-iodo-4-((2-methylallyl)oxy)benzene is coupled with 4-hydroxypiperidine using a

copper iodide and L-proline catalyst system in DMF.

Procedure: A mixture of 1-iodo-4-((2-methylallyl)oxy)benzene, 4-hydroxypiperidine, copper

iodide (CuI), and L-proline in DMF is heated.

Purification: The resulting intermediate is purified by column chromatography.

Step 3: Synthesis of 1-(4-((2-methylallyl)oxy)phenyl)-4-
(4-(trifluoromethoxy)phenoxy)piperidine (Compound 8)
This step is a Mitsunobu reaction to form an ether linkage.

Reaction: The hydroxyl group of 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol is reacted with

4-(trifluoromethoxy)phenol in the presence of triphenylphosphine (PPh3) and diethyl

azodicarboxylate (DEAD) in tetrahydrofuran (THF).
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Procedure: To a solution of 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol and 4-

(trifluoromethoxy)phenol in THF, PPh3 and DEAD are added, and the reaction is stirred at

room temperature for 24 hours.

Purification: The product is purified via column chromatography.

Step 4: Synthesis of (R)-2-methyl-1-((4-(4-(4-
(trifluoromethoxy)phenoxy)piperidin-1-
yl)phenoxy)methyl)propane-1,2-diol (Compound 9)
This step is a Sharpless asymmetric dihydroxylation to introduce chirality.

Reaction: The alkene in compound 8 is dihydroxylated using AD-mix-β in a mixture of tert-

butanol and water.

Procedure: Compound 8 is dissolved in a 1:1 mixture of tert-butanol and water, and AD-mix-

β is added. The reaction is stirred at 0 °C for 6 hours.

Purification: The diol is purified by column chromatography.

Step 5: Synthesis of (R)-2-methyl-2-((4-(4-(4-
(trifluoromethoxy)phenoxy)piperidin-1-
yl)phenoxy)methyl)oxirane (Compound 11)
This step involves the formation of a chiral epoxide.

Reaction: The diol (Compound 9) is first mesylated and then treated with a base (DBU) to

form the epoxide.

Procedure: The diol is reacted with mesyl chloride and triethylamine in dichloromethane

(DCM) at 0 °C to room temperature. The resulting mesylate is then treated with 1,8-

diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature for 2 hours.

Purification: The epoxide is purified by column chromatography.

Step 6: Synthesis of Delamanid (Compound II)
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The final steps involve the coupling of the chiral epoxide with 2-bromo-4-nitroimidazole and

subsequent cyclization.

Reaction: The epoxide (Compound 11) is reacted with 2-bromo-4-nitroimidazole in the

presence of diisopropylethylamine (DIPEA), followed by cyclization with cesium carbonate in

DMF.

Procedure: A mixture of the epoxide and 2-bromo-4-nitroimidazole is heated in DIPEA at 115

°C. The resulting intermediate is then treated with cesium carbonate in DMF at 50 °C for 2

hours to yield Delamanid.

Purification: The final product is purified by column chromatography.

Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of

Delamanid.

Table 1: Reaction Conditions and Yields for the Synthesis of Delamanid Intermediates.
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Note: '-' indicates data not explicitly specified in the provided search results. 'rt' denotes room

temperature.

Visualization of the Synthesis Pathway
The following diagram illustrates the chemical synthesis pathway of Delamanid.

4-iodophenol +
3-chloro-2-methyl-1-propene 1-iodo-4-((2-methylallyl)oxy)benzene

K2CO3, DMF
60°C (97%) 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol

4-hydroxypiperidine,
CuI, L-Proline, DMF (81%) 1-(4-((2-methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine

4-(trifluoromethoxy)phenol,
PPh3, DEAD, THF (70%) (R)-diol

AD-mix-β,
t-BuOH:H2O (89%) (R)-epoxide

1. MsCl, Et3N, DCM
2. DBU (82%) Delamanid

1. 2-bromo-4-nitroimidazole, DIPEA
2. Cs2CO3, DMF (70%)
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Click to download full resolution via product page

Caption: Chemical synthesis pathway of Delamanid.

This guide provides a detailed framework for the synthesis of Delamanid, which can be a

valuable resource for researchers in the field of medicinal chemistry and drug development.

The presented pathway offers an efficient and concise route to this important anti-tuberculosis

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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